molecular formula C18H18N2O4 B2381880 2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922056-04-0

2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2381880
CAS No.: 922056-04-0
M. Wt: 326.352
InChI Key: CHADTBBXTQYRGM-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzoxazepine derivatives, characterized by a seven-membered oxazepine ring fused to a benzene moiety. The acetamide side chain at position 7 of the benzoxazepine core is substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-5-2-12(3-6-14)10-17(21)20-13-4-7-16-15(11-13)18(22)19-8-9-24-16/h2-7,11H,8-10H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHADTBBXTQYRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a derivative of the oxazepine class and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3} with a molecular weight of approximately 316.36 g/mol. The structure includes a methoxyphenyl group and a tetrahydrobenzo-f-oxazepine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • In vitro studies demonstrated that analogs with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the phenyl ring significantly influence the compound's potency. For example, the presence of electron-donating groups like methoxy enhances activity compared to unsubstituted analogs.
  • Modifications to the oxazepine ring also affect biological outcomes; specifically, alterations in stereochemistry can lead to variations in efficacy .

Pharmacokinetics

Pharmacokinetic profiling has shown that compounds within this class exhibit moderate to high plasma protein binding and variable metabolic stability. For instance:

  • A related compound demonstrated an elimination half-life of approximately 6 hours in vivo studies conducted on CD-1 mice .

Study 1: Antitumor Effects

In a study by Hsieh et al. (2020), derivatives similar to This compound were tested against human leukemia cells. The results indicated an EC50 value of 620 nM for one active derivative, suggesting a promising anticancer effect .

Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of this compound in murine models of cancer. Mice treated with a related compound showed significant tumor regression compared to control groups. The study emphasized the need for further optimization for improved therapeutic indices .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide exhibit significant anticancer properties. Studies have shown that derivatives of oxazepine can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antidepressant Effects

There is emerging evidence suggesting that the compound may possess antidepressant-like effects. The structural similarity to other known antidepressants allows for the hypothesis that it may act on serotonin and norepinephrine pathways, potentially providing therapeutic benefits in mood disorders .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases . This makes it a potential candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study conducted on the anticancer activity of oxazepine derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting the growth of breast cancer cells in vitro .
  • Case Study 2 : Research exploring the anti-inflammatory properties revealed that the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential utility in managing chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Compound Name Core Heterocycle Substituents on Acetamide Key Functional Groups Reference
2-(4-Methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide Benzo[f][1,4]oxazepine 4-Methoxyphenyl 5-Oxo, 7-acetamide
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 4-Methoxyphenyl 6-Chloro, benzothiazole core
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (10) Dibenzo[b,f][1,4]oxazepine 4-Fluorophenyl 11-Oxo, dibenzo fused system
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) Dibenzo[b,f][1,4]oxazepine 4-Fluorophenyl, 10-ethyl Ethyl substitution at N10
2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Thiazole-pyrazole hybrid 4-Dimethylaminophenyl, phenyl Pyrazole-thiazole scaffold

Key Observations:

Benzothiazole derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) replace the oxazepine core with a sulfur-containing heterocycle, altering electronic properties .

Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-fluoro in 10) that may enhance metabolic stability .

Functional Group Impact :

  • The 5-oxo group in the target compound’s oxazepine ring may participate in hydrogen bonding, similar to the 11-oxo group in 10 and 8c .

Characterization Methods:

  • 1H NMR : Used to confirm substitution patterns (e.g., 4-methoxy vs. 4-fluoro phenyl groups) .
  • Mass Spectrometry : Validates molecular weights (e.g., HRMS for compound 74 in ) .
  • X-ray Crystallography : SHELX programs refine crystal structures, critical for understanding conformational preferences .

Pharmacological and Physicochemical Comparisons

Table 2: Activity Data from Structural Analogs

Compound Class Biological Activity Key Findings Reference
Thiazole-pyrazole hybrids (e.g., 8c) Analgesic (tail immersion test) 8c showed 60% pain inhibition at 50 mg/kg
Dibenzo[b,f]oxazepines (e.g., 10) PEX5-PEX14 interaction inhibitors IC50 values in µM range for peroxisomal targets
Benzothiazole acetamides Antimicrobial Moderate activity against Gram-positive bacteria

SAR Insights:

  • Electron-Donating vs. Withdrawing Groups : 4-Methoxy (target compound) may improve solubility but reduce metabolic stability compared to 4-fluoro derivatives .

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